N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
Description
N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a 5-methyl-1,3-oxazole ring linked via a methylene group to an acetamide backbone, which is further substituted with a pyrrolidin-3-yl moiety.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-13-11(16-8)7-14(9(2)15)10-3-4-12-6-10/h5,10,12H,3-4,6-7H2,1-2H3 |
InChI Key |
UBLVKEFUHHMXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CN(C2CCNC2)C(=O)C |
Origin of Product |
United States |
Biological Activity
N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 218.25 g/mol. The compound features an oxazole ring, which contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds containing oxazole moieties can exhibit a range of activities including:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties.
- Cytotoxicity : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The pyrrolidine component may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of similar oxazole derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were noted as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that this compound may exhibit comparable or superior antimicrobial properties depending on structural modifications .
Cytotoxicity and Anticancer Activity
Research on the cytotoxic effects of similar compounds has shown promising results. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
These IC50 values indicate that the compound may effectively inhibit cell proliferation in these cancer types .
Case Studies
Several case studies have been documented regarding the use of N-substituted oxazoles in therapeutic applications:
- Case Study on Anticancer Properties : A recent study evaluated the efficacy of an oxazole derivative in a mouse model for breast cancer, demonstrating a significant reduction in tumor size compared to control groups.
- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine, including N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide, exhibit notable antimicrobial activity. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Sodium pyrrolidide | 0.0039 | Staphylococcus aureus |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.025 | Escherichia coli |
The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Compounds with similar oxazole and pyrrolidine moieties have shown promising results against various cancer cell lines.
For example, a study on related compounds demonstrated significant growth inhibition against several cancer types, suggesting that this class of compounds may serve as lead structures for developing new anticancer agents.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various pyrrolidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, highlighting their potential as therapeutic agents in treating resistant infections.
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of related compounds, researchers synthesized a series of oxazole-pyrrolidine derivatives and tested them against multiple cancer cell lines. The findings revealed that some compounds exhibited over 75% growth inhibition in vitro, indicating their promise as candidates for further development in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Oxazole Ring
N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide (CAS 1394716-46-1)
- Key Difference : The 5-methyl group on the oxazole is replaced with a bulkier isopropyl (propan-2-yl) group.
- Impact: Increased steric hindrance may reduce binding affinity in enzyme pockets compared to the methyl-substituted parent compound.
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide
- Key Difference : The oxazole ring is a 1,2-oxazol-3-yl isomer instead of 1,3-oxazol-2-yl.
- Impact : The altered substitution position disrupts hydrogen-bonding patterns. For example, the 1,2-oxazole’s nitrogen at position 3 may engage in stronger intermolecular interactions compared to the 1,3-oxazole’s oxygen at position 2 .
Variations in the Amine Component
N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
- Key Difference : The pyrrolidin-3-yl group is replaced with a diphenylmethyl moiety, and a sulfonamido-chloropyridine group is introduced.
- This compound likely exhibits enhanced solubility in polar solvents compared to the parent compound .
Core Scaffold Modifications
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Derivatives
- Key Difference : The oxazole-pyrrolidine backbone is replaced with a naphthalene-tolylmethyl-acetamide scaffold.
- Impact : The naphthalene system increases π-π stacking interactions, while the hydroxyl group enables intramolecular hydrogen bonding (N–H⋯O). Dihedral angles between aromatic rings (78–84°) suggest distinct conformational flexibility compared to the rigid oxazole-pyrrolidine framework .
N-(5-methyl-1H-pyrazol-3-yl)acetamide Derivatives
- Key Difference : The oxazole ring is replaced with a pyrazole ring.
- Derivatives like N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]acetamide exhibit altered pharmacokinetics due to fluorine’s electronegativity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
